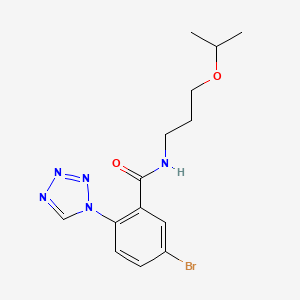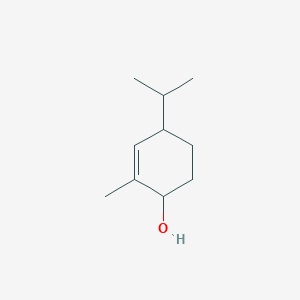
2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol is an organic compound with the molecular formula C10H18O. It is a monoterpene alcohol, which means it is part of a class of terpenes that consist of two isoprene units and contain an alcohol functional group. This compound is known for its pleasant odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol typically involves the hydrogenation of p-cymene, which is a naturally occurring aromatic hydrocarbon. The hydrogenation process is carried out in the presence of a catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction can be summarized as follows:
[ \text{p-Cymene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound is often carried out using large-scale hydrogenation reactors. The process involves the continuous feeding of p-cymene and hydrogen gas into the reactor, where the catalyst is present. The reaction mixture is then subjected to high pressure and temperature to achieve the desired conversion. The product is subsequently purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halides or esters.
Scientific Research Applications
2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammation and pain pathways. The compound may also interact with cell membranes, altering their fluidity and permeability, which can affect cellular functions.
Comparison with Similar Compounds
2-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol can be compared with other similar compounds, such as:
p-Menth-2-en-1-ol: Similar structure but different functional groups.
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl): Similar backbone but different substituents.
Terpineol: Another monoterpene alcohol with a similar structure but different isomerism.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
921600-06-8 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-methyl-4-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-4-5-10(11)8(3)6-9/h6-7,9-11H,4-5H2,1-3H3 |
InChI Key |
PPQDBWSKOYBYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CCC1O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B12631851.png)

![1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene}](/img/structure/B12631860.png)
![6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexan-1-ol](/img/structure/B12631868.png)
![1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole](/img/structure/B12631873.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl-](/img/structure/B12631875.png)

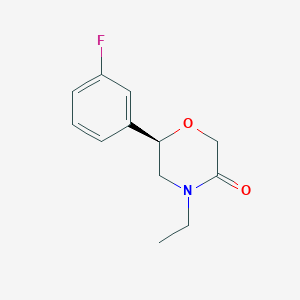
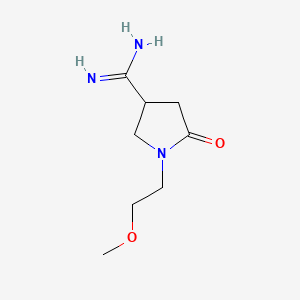
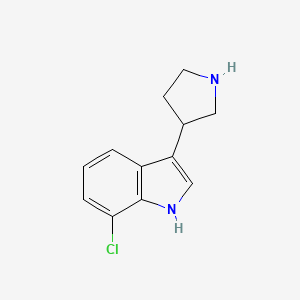
![N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide](/img/structure/B12631909.png)
![3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B12631911.png)
